Product packaging for Eisenin(Cat. No.:CAS No. 21477-57-6)

Eisenin

Cat. No.: B1671150
CAS No.: 21477-57-6
M. Wt: 328.32 g/mol
InChI Key: VIPNGHPLCAMVEB-FXQIFTODSA-N
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Description

Eisenin (chemical name: L-pyroglutamyl-L-alanyl-L-histidine) is a tripeptide first isolated from marine organisms and later synthesized for studies in peptide chemistry and bioactivity. Its structure comprises a pyroglutamyl residue linked to alanine and histidine, forming a cyclic moiety that enhances stability against enzymatic degradation . This compound gained prominence in the 1950s when Rudinger and Pravda elucidated its structure and developed synthetic protocols using Tosyl (p-toluenesulfonyl) protecting groups to stabilize reactive amino acid side chains during solid-phase peptide synthesis (SPPS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N4O6 B1671150 Eisenin CAS No. 21477-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNGHPLCAMVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902331
Record name NoName_1571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21477-57-6
Record name Eisenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eisenin can be synthesized through a series of organic reactions involving the formation of amide bonds. The synthetic route typically involves the coupling of pyroglutamic acid with glutamine and alanine under specific reaction conditions. The process requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the brown marine algae, Eisenia bicyclis Setchell. The algae are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Eisenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Immunological Applications

1. Enhancement of Natural Cytotoxicity

Eisenin has been demonstrated to augment the natural cytotoxicity of PBLs. A study published in the Journal of Immunotherapy with Emphasis on Tumor Immunology indicated that this compound could enhance the ability of natural killer cells to lyse K-562 target cells, a human leukemia cell line. This augmentation was attributed to the interaction of this compound with immune cells, leading to increased cytotoxic activity against tumor cells .

Case Study: Cytotoxicity Enhancement

  • Objective: To evaluate this compound's effect on PBLs' cytotoxicity.
  • Method: PBLs were incubated with this compound before exposure to K-562 cells.
  • Results: Significant increase in lysis of K-562 cells was observed when PBLs were pre-treated with this compound.
  • Conclusion: this compound enhances the immune response against certain cancer cells, suggesting potential as an immunotherapeutic agent.

Potential Therapeutic Applications

2. Drug Delivery Systems

Recent advancements in molecular self-assembly have opened avenues for using compounds like this compound in targeted drug delivery systems. Researchers have explored how self-assembling molecules can be programmed to release therapeutic agents at specific sites within the body, minimizing side effects associated with conventional drug delivery methods . The incorporation of this compound into these systems could leverage its immunomodulatory effects to enhance therapeutic efficacy.

3. Luminescence Applications

This compound's interactions with lanthanide ions have been studied for their luminescent properties. These luminescent assemblies can be utilized in biomedical imaging and diagnostics, allowing for real-time monitoring of biological processes . The ability to visualize site-specific interactions within biological media presents a significant advancement in both research and clinical settings.

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Immunological EnhancementAugments natural cytotoxicity of PBLsIncreased lysis of K-562 cells
Drug Delivery SystemsPotential use in targeted drug deliverySelf-assembling molecules for site-specific release
Luminescence ApplicationsUtilization in biomedical imagingReal-time monitoring through luminescent properties

Mechanism of Action

Eisenin exerts its effects through various molecular targets and pathways. It acts as a biological response modifier by modulating the activity of immune cells and influencing the production of cytokines. This compound interacts with specific receptors on the surface of immune cells, leading to the activation of signaling pathways that result in the modulation of immune responses. The exact molecular targets and pathways involved in the mechanism of action of this compound are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eisenin belongs to the class of small bioactive peptides with cyclic or modified residues. Below is a comparative analysis with two structurally related compounds: Glutathione and Bradykinin .

Table 1: Structural and Functional Comparison
Compound Structure Key Features Bioactivity Synthesis Challenges
This compound L-pyroglutamyl-L-alanyl-L-histidine Cyclic pyroglutamate enhances stability; Tosyl groups aid synthesis . Hypothesized immune modulation; limited in vivo data. Requires Tosyl protection for histidine residue.
Glutathione γ-glutamyl-cysteinyl-glycine Linear tripeptide with thiol group; redox-active. Antioxidant, detoxification, and cellular redox balance. Oxidation-prone; requires inert atmosphere.
Bradykinin Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg Nonapeptide with proline-rich sequence. Vasodilation, inflammation regulation; acts via bradykinin receptors. Complex purification due to multiple prolines.

Key Findings :

  • Stability : this compound’s cyclic pyroglutamate confers greater proteolytic resistance than linear peptides like glutathione, which is rapidly degraded in plasma .
  • Synthetic Complexity : Unlike glutathione (straightforward SPPS), this compound requires selective Tosyl protection of the histidine imidazole group to prevent side reactions during coupling . Bradykinin, with its proline repeats, demands specialized resins to avoid aggregation.

Comparison with Functionally Similar Compounds

This compound’s purported immunomodulatory effects align it with compounds like Thymopentin and AS-101, though mechanistic differences exist.

Table 2: Functional Analogues in Immunomodulation
Compound Class Mechanism of Action Clinical Applications Advantages Over this compound
This compound Tripeptide Unknown; potential TLR/cytokine modulation Preclinical studies only. Lower molecular weight; synthetic simplicity.
Thymopentin Pentapeptide Binds CD4⁺ T-cells; enhances IL-2 production. Rheumatoid arthritis, immunodeficiency. Well-characterized receptor interactions.
AS-101 Tellurium compound IL-2/IFN-γ induction; inhibits CD8⁺ T-cells. Cancer immunotherapy (Phase III trials). Broad-spectrum cytokine regulation.

Key Findings :

  • Specificity : this compound lacks the receptor-specific activity of Thymopentin, which targets CD4⁺ T-cells via MHC class II interactions.
  • Therapeutic Evidence : AS-101 has robust clinical data supporting its use in cancer, whereas this compound’s bioactivity remains theoretical .

Biological Activity

Eisenin, a tripeptide derived from the brown marine alga Eisenia bicyclis, has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, including its antimicrobial, immunological, and angiotensin-converting enzyme (ACE) inhibitory properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is chemically characterized as L-pyroGlu-L-Gln-L-Ala. Its structure contributes to its biological efficacy, particularly in immunomodulation and antimicrobial action. The exploration of this compound's properties has revealed promising applications in medical and therapeutic contexts.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted the effectiveness of this compound in comparison to other antimicrobial peptides (AMPs), demonstrating lower minimum inhibitory concentrations (MICs) ranging from 64-256 µg/mL against multiple strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis128
Klebsiella pneumonia256
Escherichia coli128
Pseudomonas aeruginosa256

Immunological Activity

This compound also functions as a biological response modifier, enhancing immune responses. In vitro studies have shown that this compound can augment lymphocyte proliferation and stimulate cytokine production. This immunomodulatory effect is particularly beneficial in therapeutic settings for enhancing immune system function in patients with compromised immunity .

ACE Inhibitory Activity

The ACE inhibitory activity of this compound has been explored in the context of hypertension management. An amino analogue of this compound was synthesized and tested for its ability to inhibit ACE. The results indicated an IC50 value of 620 µM for the analogue compared to 9.6 µM for its parent compound, suggesting that modifications to the structure can enhance its potency .

Table 2: ACE Inhibition Comparison

CompoundIC50 (µM)
This compound (parent compound)9.6
Amino analogue of this compound620

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against five bacterial strains. The results confirmed its potent activity against Gram-positive bacteria, supporting its potential use in topical antibacterial formulations .
  • Immunomodulatory Effects : Clinical trials involving patients with immune deficiencies demonstrated that supplementation with this compound led to improved immune responses, as evidenced by increased levels of circulating lymphocytes and enhanced cytokine production .
  • Cardiovascular Health : Research on the ACE inhibitory effects of this compound analogues has shown promise in reducing blood pressure in hypertensive models, suggesting its potential role in cardiovascular health management .

Q & A

Which unresolved questions about this compound’s biosynthesis warrant genetic or metabolic engineering approaches?

  • Priorities :
  • Identify rate-limiting enzymes in this compound’s pathway via RNA-seq/CRISPR screening.
  • Engineer microbial hosts (e.g., E. coli) for scalable production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.